BenchChemオンラインストアへようこそ!

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate

Medicinal Chemistry CNS Drug Design ADME Prediction

Select Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate for its unique CNS drug-like profile (TPSA 86.9 Ų, XLogP3 1.8). This scaffold offers a distinct advantage over the benzamide analog (CAS 1396858-46-0) with a lower HBD count (1 vs. 2), reduced lipophilicity, and a hydrolytically labile ethyl ester prodrug handle. The ester terminus enables direct diversification to amide, acid, alcohol, or ester libraries without de novo synthesis. Ideal for sigma receptor programs and parallel library synthesis requiring a single, versatile intermediate. Procure to accelerate your CNS lead optimization.

Molecular Formula C15H22N2O3S
Molecular Weight 310.41
CAS No. 1396864-62-2
Cat. No. B2972114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate
CAS1396864-62-2
Molecular FormulaC15H22N2O3S
Molecular Weight310.41
Structural Identifiers
SMILESCCOC(=O)CNC(=O)CN1CCC(CC1)C2=CC=CS2
InChIInChI=1S/C15H22N2O3S/c1-2-20-15(19)10-16-14(18)11-17-7-5-12(6-8-17)13-4-3-9-21-13/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,16,18)
InChIKeyYNWMYWYPRNFCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate (CAS 1396864-62-2): Structural and Pharmacochemical Baseline for Procurement Evaluation


Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate (CAS 1396864-62-2) is a synthetic piperidine-based alkylacetamide derivative bearing a thiophen-2-yl substituent at the piperidine 4-position and an ethyl glycinate ester terminus connected via an acetamido linker [1]. Its molecular formula is C₁₅H₂₂N₂O₃S with a molecular weight of 310.4 g/mol, and it possesses one hydrogen bond donor, five hydrogen bond acceptors, seven rotatable bonds, a computed XLogP3 of 1.8, and a topological polar surface area (TPSA) of 86.9 Ų [1]. The compound belongs to a scaffold class that has been explored for sigma receptor (σR) ligand development, with structurally related piperidine-based alkylacetamide derivatives demonstrating nanomolar binding affinity for σ1 and σ2 receptor subtypes [2]. It is cataloged as a research chemical building block and intermediate for medicinal chemistry, particularly in the synthesis of CNS-targeted pharmacophores [1].

Why Generic Substitution of Piperidine-Thiophene Acetamido Intermediates Risks Divergent Pharmacochemical Profiles: The Case of Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate


Within the piperidine-thiophene acetamido scaffold family, seemingly minor structural variations produce measurable differences in computed molecular descriptors that govern permeability, solubility, target engagement, and synthetic derivatization potential. Direct substitution with the closest commercially available analog—4-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzamide (CAS 1396858-46-0)—is not pharmacochemically neutral: the benzamide analog carries an additional hydrogen bond donor (HBD=2 vs. 1), a higher XLogP3 (2.0 vs. 1.8), a larger TPSA (104 Ų vs. 86.9 Ų), and a higher molecular weight (343.4 vs. 310.4 g/mol), collectively predicting reduced membrane permeability and altered CNS penetration potential [1][2]. The target compound's ethyl ester terminus further provides a hydrolytically labile prodrug handle and a versatile synthetic node for amidation or transesterification that the benzamide, N-ethylacetamide, and N-arylacetamide analogs lack [1]. These differences are amplified in the context of sigma receptor ligand design, where small changes in the N-substituent of piperidine-based alkylacetamides have been shown to shift σ1/σ2 selectivity by over 65-fold [3].

Quantitative Differentiation Evidence for Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate (CAS 1396864-62-2) Against Closest Analogs


Reduced Topological Polar Surface Area (TPSA) Relative to the Benzamide Analog Predicts Superior Passive Membrane Permeability

The target compound exhibits a TPSA of 86.9 Ų, which is 17.1 Ų lower than the 104 Ų recorded for the closest benzamide analog (CAS 1396858-46-0) [1][2]. This TPSA value falls within the established CNS drug-like threshold of <90 Ų, whereas the benzamide analog exceeds this cutoff, predicting a measurable advantage in passive blood-brain barrier penetration [1][2].

Medicinal Chemistry CNS Drug Design ADME Prediction

Lower Hydrogen Bond Donor Count Provides Pharmacokinetic Differentiation from the Benzamide Analog

The target compound possesses a single hydrogen bond donor (HBD=1) versus two for the benzamide analog (CAS 1396858-46-0, HBD=2) [1][2]. This difference places the compound one full HBD unit below the upper limit of Lipinski's Rule of Five, while the benzamide analog reaches the limit. Each additional HBD has been empirically associated with a reduction in passive permeability across Caco-2 monolayers and an increase in efflux susceptibility [1][2].

Drug Design Lipinski Rules Oral Bioavailability

Increased Rotatable Bond Count Imparts Greater Conformational Flexibility and Target Adaptability Versus the Benzamide Analog

The ethyl glycinate ester side chain of the target compound contributes seven rotatable bonds, compared to five for the benzamide analog [1][2]. This additional conformational freedom, driven by the ester-linked ethoxy group, enables a wider sampling of conformational space while maintaining a moderate molecular weight (310.4 Da), which is 33 Da lower than the benzamide analog (343.4 Da) [1][2].

Molecular Recognition Conformational Analysis Scaffold Optimization

Ethyl Ester Terminus Enables Prodrug and Late-Stage Diversification Strategies Unavailable to Amide-Terminated Analogs

The ethyl ester functionality at the glycinate terminus of the target compound is absent in all major competing analogs: the benzamide analog carries a primary amide (CAS 1396858-46-0), the N-ethylacetamide analog carries a simple N-ethyl amide, and the o-tolyl analog (TTA-A2) carries an N-aryl amide [1][2]. The ethyl ester serves as a hydrolytically labile prodrug motif that can be cleaved in vivo by ubiquitous esterases to reveal the free carboxylic acid, a strategy employed in numerous approved CNS prodrugs. Additionally, the ester group provides a synthetic handle for direct transesterification, aminolysis, or reduction—transformations that the amide-terminated analogs do not readily undergo [1].

Prodrug Design Late-Stage Functionalization Synthetic Chemistry

Lower XLogP3 than the Benzamide Analog Predicts Improved Aqueous Solubility and Reduced Nonspecific Binding

The computed XLogP3 of the target compound is 1.8, versus 2.0 for the benzamide analog (CAS 1396858-46-0) [1][2]. While the absolute difference is modest (ΔXLogP3 = -0.2), this places the compound in a more favorable lipophilicity range for aqueous solubility and reduced nonspecific protein binding, both of which are inversely correlated with logP in medicinal chemistry optimization campaigns [1][2]. Sigma receptor SAR studies have demonstrated that even small lipophilicity shifts in piperidine-based alkylacetamides can drive measurable differences in receptor binding selectivity [3].

Physicochemical Profiling Solubility Assay Interference

Best-Fit Research and Industrial Application Scenarios for Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring BBB-Penetrant Sigma Receptor Ligand Scaffolds

The compound's TPSA of 86.9 Ų falls within the CNS drug-like space (<90 Ų), positioning it as a viable starting scaffold for sigma receptor ligand optimization where brain exposure is required [1]. The Zampieri et al. (2018) study demonstrated that closely related piperidine-based alkylacetamide derivatives achieve single-digit to sub-micromolar Ki values at σ1 receptors (e.g., compound 19: Ki σ1 = 17 nM, σ2 = 1117 nM), with selectivity driven by the N-acetamido substitution pattern [2]. The target compound's ethyl ester terminus further offers the opportunity to develop esterase-activated prodrugs for sustained CNS delivery, a feature absent in the amide-terminated analogs [1].

Medicinal Chemistry Hit-to-Lead Programs Requiring Late-Stage Diversification via Ester Functionalization

The ethyl ester group provides a unique synthetic node that is not available in the benzamide (CAS 1396858-46-0), N-ethylacetamide, or N-arylacetamide (TTA-A2) analogs [1]. This handle enables direct conversion to amide libraries via aminolysis, to carboxylic acid intermediates via hydrolysis, to alcohol analogs via reduction, and to diverse ester analogs via transesterification—all without requiring protecting group strategies or de novo synthesis [1]. For medicinal chemistry groups running parallel library synthesis, this single intermediate can feed into multiple diversification pathways, reducing the number of distinct building blocks that must be procured and validated [1].

Biochemical Assay Development Requiring Low Lipophilicity Compounds to Minimize Nonspecific Binding and Aggregation Artifacts

With a computed XLogP3 of 1.8 versus 2.0 for the benzamide analog, the target compound presents a 10% lower lipophilicity that translates into reduced risk of colloidal aggregation, nonspecific protein binding, and membrane partitioning in biochemical assays [1][3]. This makes it a more suitable probe for primary screening cascades where assay interference must be minimized, particularly in fluorescence-based or radiometric binding assays where lipophilic compounds are known to produce false-positive signals via aggregate-based mechanisms [1].

Pharmacokinetic Optimization Studies Leveraging the Ethyl Ester Prodrug Motif for Enhanced Oral Absorption

The ethyl ester terminus is a well-validated prodrug motif that can be cleaved by intestinal and plasma esterases to release the active carboxylic acid metabolite [1]. With a single hydrogen bond donor (HBD=1) and moderate lipophilicity (XLogP3=1.8), the compound is predicted to possess favorable passive permeability across the intestinal epithelium, while the ester promoiety can mask the charged carboxylate that would otherwise limit absorption [1]. This prodrug strategy is not available to the amide-terminated analogs, making the target compound the preferred procurement choice for programs that require both adequate oral absorption and a hydrolytically activatable warhead [1].

Quote Request

Request a Quote for Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.